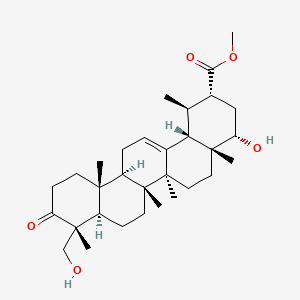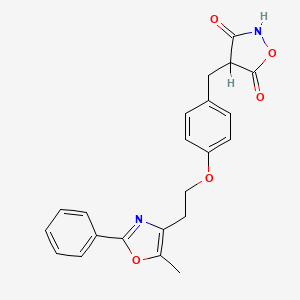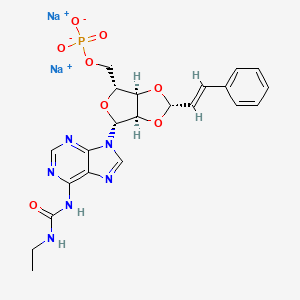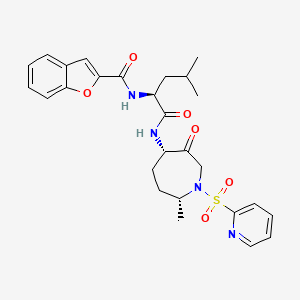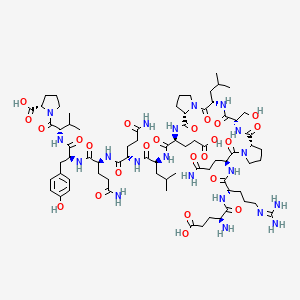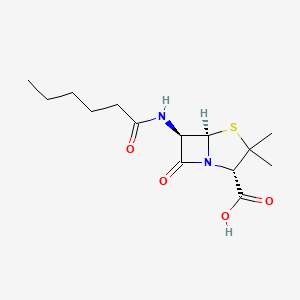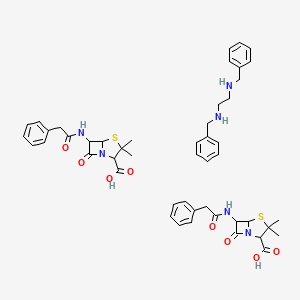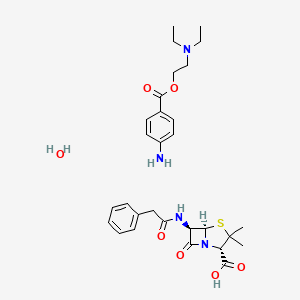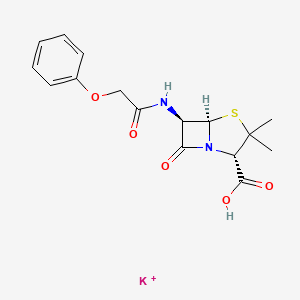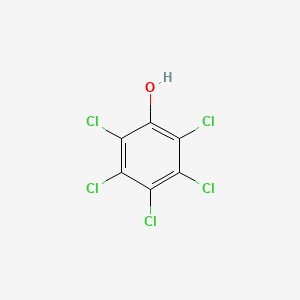
Rilmenidin
Übersicht
Beschreibung
Rilmenidine is a pharmaceutical compound primarily used for the treatment of hypertension. It is marketed under various brand names, including Albarel, Hyperium, Iterium, and Tenaxum . Rilmenidine is an oxazoline compound with antihypertensive properties, acting on both medullary and peripheral vasomotor structures . It selectively targets imidazoline receptors, distinguishing it from other antihypertensive agents .
Wissenschaftliche Forschungsanwendungen
Rilmenidin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
This compound entfaltet seine antihypertensive Wirkung, indem es selektiv an Imidazolinrezeptoren im lateralen retikulären Kern des Hirnstamms bindet . Diese Bindung reduziert den systemischen sympathischen Tonus, was zu einem verringerten Gesamtperipherwiderstand und Blutdruck führt . This compound hemmt auch den Na+/H+-Antiport in der Niere, was zu seinen antihypertensiven Wirkungen beiträgt .
Wirkmechanismus
Target of Action
Rilmenidine is an antihypertensive agent that selectively targets I1 imidazoline receptors . These receptors are located in the brainstem and kidneys . The interaction with these receptors plays a crucial role in the therapeutic effects of rilmenidine.
Mode of Action
Rilmenidine’s selective binding to I1 imidazoline receptors in the lateral reticular nucleus of the brainstem leads to a reduction in systemic sympathetic tone . This interaction results in reduced sympathetic overactivity centrally and inhibition of the Na+/H+ antiport in the kidneys . The primary outcome of this interaction is a reduction in total peripheral resistance, mediated by a decrease in sympathetic activity .
Pharmacokinetics
Rilmenidine is rapidly and extensively absorbed through the gastrointestinal tract . It has an absolute bioavailability close to one, and a time to peak plasma concentration of two hours . It is weakly bound to plasma proteins (less than 10 percent), and has an elimination half-life of approximately eight hours . Renal excretion is the major elimination process, with about 65 percent of the administered dose excreted unchanged in urine .
Result of Action
The molecular and cellular effects of rilmenidine’s action include a significant reduction in blood pressure . This is achieved mainly through reduced total peripheral resistance, mediated by a reduction in sympathetic activity . Additionally, rilmenidine has been shown to improve glucose metabolism in metabolic syndrome patients, and significantly reduce microalbuminuria during treatment of hypertensive type 2 diabetics .
Action Environment
The action, efficacy, and stability of rilmenidine can be influenced by various environmental factors. For instance, the presence of other antihypertensive agents can affect the drug’s efficacy . Additionally, factors such as age, renal impairment, and conditions like diabetes mellitus or dyslipidemia can influence the drug’s action . .
Biochemische Analyse
Biochemical Properties
Rilmenidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It shows greater selectivity for imidazoline receptors, particularly the I1 subtype, over alpha2-adrenergic receptors . This interaction leads to a reduction in sympathetic overactivity, which is crucial for its antihypertensive effects . Additionally, Rilmenidine inhibits the Na+/H+ antiport in the kidney, contributing to its antihypertensive efficacy .
Cellular Effects
Rilmenidine influences various types of cells and cellular processes. It has been shown to improve glucose metabolism in metabolic syndrome patients by reducing insulin resistance . This effect is likely mediated by a reduction in sympathetic overdrive. Furthermore, Rilmenidine reduces left ventricular hypertrophy and microalbuminuria in hypertensive type 2 diabetics . These cellular effects highlight its potential benefits beyond blood pressure reduction.
Molecular Mechanism
The molecular mechanism of Rilmenidine involves its selective binding to I1 imidazoline receptors in the lateral reticular nucleus of the brainstem . This binding leads to a reduction in systemic sympathetic tone, primarily through decreased total peripheral resistance . Additionally, Rilmenidine’s interaction with imidazoline receptors in the kidney inhibits the Na+/H+ antiport, further contributing to its antihypertensive effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Rilmenidine have been observed to change over time. Studies have shown that Rilmenidine can extend lifespan and improve health markers in animal models, mimicking the effects of caloric restriction . These findings suggest that Rilmenidine may have long-term benefits on cellular function and overall health.
Dosage Effects in Animal Models
The effects of Rilmenidine vary with different dosages in animal models. Research has demonstrated that Rilmenidine can extend lifespan and improve health markers in both young and older animals
Metabolic Pathways
Rilmenidine is involved in several metabolic pathways, including the inhibition of the Na+/H+ antiport in the kidney . This inhibition plays a crucial role in its antihypertensive effects. Additionally, Rilmenidine has been shown to improve glucose metabolism in metabolic syndrome patients, indicating its involvement in glucose metabolic pathways .
Transport and Distribution
Rilmenidine is transported and distributed within cells and tissues through its interaction with imidazoline receptors . Its selective binding to these receptors in the brainstem and kidney facilitates its antihypertensive effects. The distribution of Rilmenidine within the body is crucial for its therapeutic efficacy.
Subcellular Localization
The subcellular localization of Rilmenidine involves its binding to imidazoline receptors in the lateral reticular nucleus of the brainstem and the kidney This localization is essential for its role in reducing sympathetic overactivity and inhibiting the Na+/H+ antiport
Vorbereitungsmethoden
Rilmenidine can be synthesized through a condensation reaction involving 2-alkoxy oxazoline and dicyclopropane methylamine . The process involves the following steps:
Condensation Reaction: 2-alkoxy oxazoline reacts with dicyclopropane methylamine.
Evaporation: The reaction mixture undergoes evaporation to remove the solvent.
Refrigeration: The mixture is then cooled to facilitate crystallization.
Filtration and Crystallization: The final product is obtained through filtration and crystallization.
This method simplifies the production process and reduces costs by using readily available raw materials .
Analyse Chemischer Reaktionen
Rilmenidin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Reduktion: Es kann auch Reduktionsreaktionen eingehen, obwohl diese weniger verbreitet sind.
Substitution: This compound kann an Substitutionsreaktionen teilnehmen, insbesondere mit halogenierten Verbindungen.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
Rilmenidin wird häufig mit anderen Antihypertensiva wie Clonidin und α-Methyldopa verglichen. Im Gegensatz zu diesen Wirkstoffen zeigt this compound eine größere Selektivität für Imidazolinrezeptoren gegenüber zerebralen α2-adrenergen Rezeptoren . Diese Selektivität führt zu weniger zentralen Nebenwirkungen wie Sedierung und Mundtrockenheit . Darüber hinaus hat sich gezeigt, dass this compound den Glukosestoffwechsel verbessert und die Mikroalbuminurie bei hypertensiven Typ-2-Diabetikern reduziert, was spezifische Vorteile für Risikogruppen bietet .
Ähnliche Verbindungen
Clonidin: Ein weiteres Antihypertensivum, das auf α2-adrenerge Rezeptoren wirkt.
α-Methyldopa: Ein Antihypertensivum mit zentraler Wirkung auf α2-adrenerge Rezeptoren.
Captopril: Ein Angiotensin-Converting-Enzym-Hemmer, der bei Bluthochdruck und Herzinsuffizienz eingesetzt wird.
Die einzigartige Selektivität von this compound für Imidazolinrezeptoren und seine zusätzlichen metabolischen Vorteile machen es zu einer wertvollen Option bei der Behandlung von Bluthochdruck, insbesondere bei Patienten mit spezifischen Risikofaktoren .
Eigenschaften
IUPAC Name |
N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-2-7(1)9(8-3-4-8)12-10-11-5-6-13-10/h7-9H,1-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXADFVORZEARL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2CC2)NC3=NCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045194 | |
| Record name | Rilmenidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54187-04-1 | |
| Record name | Rilmenidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54187-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rilmenidine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054187041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rilmenidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11738 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rilmenidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(dicyclopropylmethyl)-4,5-dihydrooxazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.638 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RILMENIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P67IM25ID8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does rilmenidine interact with imidazoline receptors to lower blood pressure?
A1: Rilmenidine exhibits high affinity for I1 imidazoline receptors, primarily located in the rostral ventrolateral medulla (RVLM) of the brainstem []. Activation of these receptors within the RVLM, a key regulatory center for sympathetic outflow, leads to a reduction in sympathetic nerve activity []. This decrease in sympathetic tone results in vasodilation, reduced peripheral resistance, and ultimately, a lowering of blood pressure [, , , ].
Q2: Does rilmenidine's interaction with α2-adrenoceptors contribute to its antihypertensive effects?
A2: While rilmenidine demonstrates affinity for α2-adrenoceptors, its selectivity for I1 receptors appears to be greater, particularly at therapeutically relevant doses [, ]. Research suggests that the contribution of α2-adrenoceptor activation to rilmenidine's hypotensive effect is less significant compared to its interaction with I1 receptors [, , ].
Q3: What are the downstream effects of rilmenidine's sympathoinhibitory action besides blood pressure reduction?
A3: In addition to lowering blood pressure, rilmenidine's sympathoinhibition can lead to:
- Reduced heart rate: Rilmenidine often causes a decrease in heart rate, although this effect might be less pronounced compared to other centrally acting antihypertensive agents [, , , ].
- Modulation of baroreflex sensitivity: Rilmenidine may influence baroreflex sensitivity, potentially leading to improved baroreflex control of heart rate and blood pressure [, ].
- Effects on renal function: Rilmenidine can impact renal function, potentially influencing renal blood flow, glomerular filtration rate, and sodium excretion [, ]. Further research is needed to fully elucidate these effects.
Q4: Does rilmenidine influence other physiological processes besides cardiovascular function?
A4: Research suggests that rilmenidine might influence glucose metabolism, potentially improving insulin sensitivity in certain models of insulin resistance [, ]. Rilmenidine has also been investigated for its potential effects on lifespan and healthspan in preclinical models [, ]. These findings warrant further investigation to explore possible therapeutic applications beyond hypertension.
Q5: What is the molecular formula and weight of rilmenidine?
A5: The molecular formula of rilmenidine is C12H16N2O. It has a molecular weight of 204.27 g/mol.
Q6: What is known about the structure-activity relationship (SAR) of rilmenidine and its analogs?
A6: Rilmenidine's structure comprises an oxazoline ring linked to a dicyclopropylmethyl amine moiety []. While specific SAR studies are limited, research indicates that the oxazoline ring plays a crucial role in its interaction with imidazoline receptors []. Modifications to this ring structure could alter its affinity and selectivity for these receptors, impacting its pharmacological profile [].
Q7: How is rilmenidine absorbed, distributed, metabolized, and excreted (ADME)?
A7: Rilmenidine is well absorbed after oral administration, reaching peak plasma concentrations within 1-2 hours [, ]. It is widely distributed throughout the body and undergoes hepatic metabolism, primarily via cytochrome P450 enzymes []. Rilmenidine is excreted primarily in the urine, with a half-life of approximately 8 hours [].
Q8: What preclinical models have been used to study the efficacy of rilmenidine?
A8: The efficacy of rilmenidine has been investigated in various preclinical models, including:
- Spontaneously hypertensive rats (SHR): This model is commonly used to assess antihypertensive agents. Studies in SHRs have demonstrated that rilmenidine effectively reduces blood pressure, although its effects may be less pronounced compared to other species [, ].
- Conscious rabbits: This model has been instrumental in understanding the central mechanisms of rilmenidine's action, particularly its effects on the renal sympathetic baroreflex and regional hemodynamics [, , , ].
- Genetically hypertensive mice (BPH/2J): Rilmenidine's efficacy has also been studied in this model, providing insights into the role of specific brain regions, such as the RVLM, in its sympathoinhibitory effects [].
- C. elegans: Rilmenidine has shown promise in extending lifespan and healthspan in this nematode model, opening avenues for exploring its potential in age-related diseases [, ].
Q9: What are the key findings from clinical trials evaluating rilmenidine's efficacy in humans?
A9: Clinical trials have established the efficacy of rilmenidine as an antihypertensive agent in humans [, , ]. Key findings include:
- Effective blood pressure reduction: Rilmenidine effectively lowers both systolic and diastolic blood pressure in patients with essential hypertension, demonstrating comparable efficacy to other antihypertensive agents [, , ].
- Favorable metabolic profile: Unlike some other antihypertensive medications, rilmenidine has shown a neutral or even beneficial effect on glucose and lipid metabolism in clinical trials [, , , ]. This aspect makes it a potentially attractive option for patients with hypertension and metabolic syndrome.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

